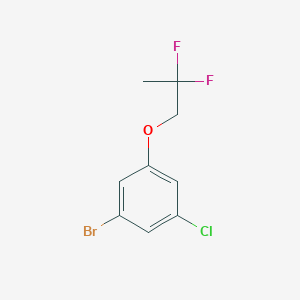

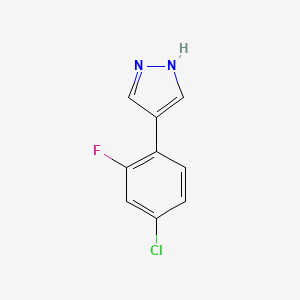

![molecular formula C12H13F3INO3 B1416067 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate CAS No. 1221715-84-9](/img/structure/B1416067.png)

3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate

説明

科学的研究の応用

Novel Ligands for Nicotinic Receptors

The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, synthesized via coupling and deprotection processes involving trifluoroacetic acid (TFA), has been identified as a potential novel ligand for nicotinic receptors. This synthesis route overcomes previous automation challenges associated with Stille coupling reactions, offering a promising avenue for the exploration of nicotinic receptor interactions and functions (Karimi & Långström, 2002).

S1P1 Receptor Modulation

In the discovery of BAF312 (Siponimod), a potent and selective S1P1 receptor modulator now in phase 2 clinical trials for relapsing-remitting multiple sclerosis, alkoxyimino derivatives were identified as S1P1 agonists through de novo design. This highlights the potential of such compounds in modulating S1P receptors, contributing to the development of novel therapeutic agents (Pan et al., 2013).

Synthesis of β-Lactam Antibiotic Analogues

The compound 4-iodomethylazetidin-2-one was utilized in the synthesis of isoclavam-3-carboxylates, analogues of β-lactam antibiotics. This research signifies the importance of iodobenzyl compounds in developing new antibiotic structures, potentially contributing to the fight against resistant bacterial strains (Brennan et al., 1983).

Intramolecular Oxidative Coupling for Spirooxindoles Synthesis

Phenyliodine(III) bis(trifluoroacetate) (PIFA) was used to effect the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, an efficient method for synthesizing spirooxindoles. This demonstrates the role of iodobenzyl compounds in facilitating complex intramolecular reactions, contributing to the diversity of heterocyclic compound synthesis (Yu et al., 2011).

特性

IUPAC Name |

3-[(4-iodophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXKHBCRTOLIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)

![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)

![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)

![4-(2-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415990.png)

![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)

amine](/img/structure/B1415999.png)